molecular formula C5H13NO B049565 3-Dimethylamino-1-propanol CAS No. 3179-63-3

3-Dimethylamino-1-propanol

Cat. No.: B049565
CAS No.: 3179-63-3
M. Wt: 103.16 g/mol
InChI Key: PYSGFFTXMUWEOT-UHFFFAOYSA-N
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Scientific Research Applications

1-Propanol, 3-(dimethylamino)- has a wide range of scientific research applications:

Safety and Hazards

1-Propanol, 3-(dimethylamino)- is flammable and can cause eye damage and skin burns . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, use non-sparking tools, and prevent fire caused by electrostatic discharge steam . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves are recommended .

Preparation Methods

1-Propanol, 3-(dimethylamino)- can be synthesized through various methods. One common synthetic route involves the reaction of dimethylamine with acrolein . The reaction conditions typically include maintaining the temperature between 50-60°C and using solvents like toluene . Industrial production methods may involve similar reaction conditions but on a larger scale to ensure efficient production.

Chemical Reactions Analysis

1-Propanol, 3-(dimethylamino)- undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides . Major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

1-Propanol, 3-(dimethylamino)- can be compared with other similar compounds such as:

The uniqueness of 1-Propanol, 3-(dimethylamino)- lies in its specific structure, which allows it to participate in a variety of chemical reactions and applications.

Properties

IUPAC Name

3-(dimethylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-6(2)4-3-5-7/h7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYSGFFTXMUWEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062895
Record name 1-Propanol, 3-(dimethylamino)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3179-63-3
Record name 3-(Dimethylamino)-1-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3179-63-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminopropanol
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Record name 3-Dimethylamino-1-propanol
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Record name 1-Propanol, 3-(dimethylamino)-
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Record name 1-Propanol, 3-(dimethylamino)-
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Record name 3-dimethylaminopropan-1-ol
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Record name N,N-DIMETHYLPROPANOLAMINE
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Synthesis routes and methods

Procedure details

The procedure used in Example 233 is followed, but starting from 500 mg of 4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one, obtained in stage 1 of Example 241, 261 μl of 3-dimethylaminopropanol, 280 mg of 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI), 50 mg of N,N-dimethylaminopyridine (DMAP) in a mixture of 4 ml of dichloromethane, 2 ml of tetrahydrofuran and 1 ml of dimethylformamide, for 20 hours at room temperature. After purification by flash chromatography on silica gel (40-63 μm), eluting with a mixture of dichloromethane and methanol (9/1 by volume) and then dichloromethane and ammonia as a 7N solution in methanol (9/1 by volume), in this way we obtain 582 mg of 4-{5-[(3-dimethylaminopropyl)carbonyloxy]-1H-benzimidazol-2-yl}-9H-fluoren-9-one, in the form of a yellow resin, which is used as it is in the following stage, with the following characteristics:
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
4-(5-carboxy-1H-benzimidazol-2-yl)-9H-fluoren-9-one
Quantity
500 mg
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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